molecular formula C25H34N6O B609329 N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide

N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide

Cat. No.: B609329
M. Wt: 434.6 g/mol
InChI Key: KKISLZKMBSCLSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MRT68921 is a potent inhibitor of Unc-51-like autophagy activating kinase 1 (ULK1) and Unc-51-like autophagy activating kinase 2 (ULK2). It has been identified as a significant compound in the study of autophagy, a cellular process that recycles intracellular components. MRT68921 has shown potential in cancer therapy due to its ability to inhibit autophagy, which is often upregulated in cancer cells to promote survival under stress conditions .

Mechanism of Action

Target of Action

MRT68921, also known as MRT67307 HCl, is a potent inhibitor of Unc-51-like autophagy-activating kinases (ULK1 and ULK2) . ULK1 and ULK2 are serine/threonine protein kinases that play a crucial role in the initiation stages of autophagy .

Mode of Action

MRT68921 interacts with its primary targets, ULK1 and ULK2, by inhibiting their kinase activity . This inhibition blocks the initiation of autophagy, a cellular process that removes damaged components of cells and recycles them as biochemical building blocks .

Biochemical Pathways

The inhibition of ULK1 and ULK2 by MRT68921 affects the autophagy pathway . Autophagy is a cellular process that can be induced to protect cells in response to intra- and extracellular stresses, including damage to cellular components, nutrient deprivation, hypoxia, and pathogenic invasion . By inhibiting ULK1 and ULK2, MRT68921 disrupts this protective mechanism, leading to increased cellular stress and potential cell death .

Pharmacokinetics

This suggests that MRT68921 can cross cell membranes, which is crucial for its bioavailability and ability to interact with intracellular targets like ULK1 and ULK2 .

Result of Action

The inhibition of ULK1 and ULK2 by MRT68921 has been shown to have potent antitumor activities . It induces caspase-dependent apoptosis in certain cancer cells by inhibiting autophagy and increasing reactive oxygen species . Furthermore, MRT68921 has been shown to enhance the cytotoxic effect of other anticancer drugs, suggesting a potential role in combination therapies .

Action Environment

The action of MRT68921 can be influenced by various environmental factors. For instance, the tumor microenvironment can induce autophagy activity in cancer cells . In such a context, the use of MRT68921 to inhibit autophagy could be particularly effective.

Biochemical Analysis

Biochemical Properties

MRT68921 interacts with specific kinases, particularly ULK1 and ULK2 . It acts as an ATP-competitive inhibitor against these targets, presenting a potent inhibition of autophagy . The compound has been found to reduce ULK1 activity in cells, blocking the induction of autophagy .

Cellular Effects

MRT68921 has a significant impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, MRT68921 has been shown to induce apoptotic cell death . It also blocks mTOR-dependent autophagy, a process that is often upregulated in cancer cells .

Molecular Mechanism

MRT68921 exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It inhibits ULK1 and ULK2, key kinases involved in the initiation of autophagy . By inhibiting these kinases, MRT68921 disrupts the balance of oxidative stress signals within cells, leading to cell death .

Temporal Effects in Laboratory Settings

The effects of MRT68921 change over time in laboratory settings. For instance, it has been reported to significantly kill tumor cells by disrupting oxidative stress signals .

Dosage Effects in Animal Models

The effects of MRT68921 vary with different dosages in animal models .

Metabolic Pathways

MRT68921 is involved in the regulation of autophagy, a metabolic pathway that recycles intracellular components . It inhibits ULK1 and ULK2, key enzymes in this pathway . The inhibition of these enzymes disrupts the balance of oxidative stress signals within cells, leading to cell death .

Subcellular Localization

The subcellular localization of MRT68921 is not explicitly known. Given that its primary targets, ULK1 and ULK2, are involved in the regulation of autophagy , it is likely that MRT68921 localizes to autophagosomes, the organelles where autophagy occurs.

Preparation Methods

Synthetic Routes and Reaction Conditions: MRT68921 is synthesized through a multi-step chemical process. The synthesis involves the formation of a cyclopropyl group and the attachment of a pyrimidinyl group to an isoquinoline derivative. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of MRT68921 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is often produced in solid form and can be dissolved in solvents like dimethyl sulfoxide (DMSO) for use in research .

Chemical Reactions Analysis

Types of Reactions: MRT68921 primarily undergoes inhibition reactions where it binds to and inhibits the activity of ULK1 and ULK2. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .

Common Reagents and Conditions: The compound is often used in combination with other reagents that target autophagy pathways. Conditions for its use include maintaining a controlled environment to prevent degradation and ensuring proper solubility in solvents like DMSO .

Major Products Formed: The primary product formed from the reaction of MRT68921 with its targets is the inhibition of ULK1 and ULK2 activity, leading to the suppression of autophagy in cells .

Properties

IUPAC Name

N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6O/c1-31-13-10-19-14-21(9-8-20(19)16-31)29-25-28-15-22(17-6-7-17)23(30-25)26-11-3-12-27-24(32)18-4-2-5-18/h8-9,14-15,17-18H,2-7,10-13,16H2,1H3,(H,27,32)(H2,26,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKISLZKMBSCLSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NCCCNC(=O)C4CCC4)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary molecular target of MRT68921, and how does this interaction affect cellular processes?

A1: MRT68921 potently inhibits both ULK1 and ULK2 kinases. [, ] These kinases are essential for initiating autophagy, a lysosomal degradation pathway crucial for cellular homeostasis. [, ] By inhibiting ULK1/2, MRT68921 disrupts the initiation and maturation of autophagosomes, effectively blocking autophagy. [, ] This blockade has been observed to lead to the accumulation of early autophagosomal structures, highlighting the role of ULK1 in autophagy progression. [] Interestingly, recent findings suggest that MRT68921 might also influence other cellular processes beyond autophagy, such as mitotic regulation, by impacting histone H3 phosphorylation and spindle microtubule organization. []

Q2: Does MRT68921 affect the mTOR pathway?

A2: Yes, research shows that MRT68921-mediated inhibition of ULK1 kinase effectively blocks mammalian target of rapamycin (mTOR)-dependent autophagy. [, ] This finding suggests that targeting ULK1 with MRT68921 can modulate the mTOR pathway, a key regulator of cell growth, proliferation, and survival. []

Q3: What is the molecular formula and weight of MRT68921? Is spectroscopic data available?

A3: Unfortunately, the provided scientific papers do not explicitly state the molecular formula, weight, or spectroscopic data for MRT68921. Further investigation of chemical databases and literature would be needed to retrieve this information.

Q4: Are there any studies on the material compatibility and stability of MRT68921 under various conditions?

A4: The provided research articles primarily focus on the biological activity and therapeutic potential of MRT68921. Information regarding its material compatibility, stability under various conditions (temperature, pH, light exposure), and potential applications outside a biological context is not available in these studies.

Q5: Does MRT68921 exhibit any catalytic properties?

A5: MRT68921 is primarily characterized as a kinase inhibitor, specifically targeting ULK1/2. [, ] Its mechanism of action revolves around binding to these kinases and inhibiting their activity, rather than acting as a catalyst itself. [] The provided research does not mention any catalytic properties of MRT68921.

Q6: Have any computational chemistry studies been conducted on MRT68921?

A6: While the provided papers do not detail specific computational studies, one study mentions the crystal structure of ULK2 complexed with MRT68921. [] This information suggests that structural studies and potentially computational modeling have been conducted. Accessing those studies would be necessary to delve into the specific computational methods employed and the insights gained.

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